molecular formula C5H7BrN4O B13385147 4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide

4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide

Cat. No.: B13385147
M. Wt: 219.04 g/mol
InChI Key: BTHNJNKFWJQYTO-UHFFFAOYSA-N
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Description

4-Bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a bromine atom, a hydroxy group, and a carboximidamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with hydroxylamine and cyanamide under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 50-60°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxy and carboximidamide groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which enhance its chemical reactivity and potential for diverse applications. These functional groups allow for a wider range of chemical modifications and interactions compared to similar compounds .

Properties

Molecular Formula

C5H7BrN4O

Molecular Weight

219.04 g/mol

IUPAC Name

4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide

InChI

InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(8-10)5(7)9-11/h2,11H,1H3,(H2,7,9)

InChI Key

BTHNJNKFWJQYTO-UHFFFAOYSA-N

Isomeric SMILES

CN1C=C(C(=N1)/C(=N\O)/N)Br

Canonical SMILES

CN1C=C(C(=N1)C(=NO)N)Br

Origin of Product

United States

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